Cedrelopsin vs. O-Methylcedrelopsin: 10-Fold Lower Antiproliferative Potency Defines Utility as a Low-Potency Control or Scaffold
Cedrelopsin exhibits approximately 10-fold lower antiproliferative potency compared to its methylated analog O-methylcedrelopsin. In a head-to-head comparison within the same study, O-methylcedrelopsin demonstrated IC₅₀ values of 7.8 µM (HeLa) and 27.8 µM (PC-3), while cedrelopsin and 7-O-prenylscopoletin were noted to have 10-fold lower potency . This quantitative difference positions cedrelopsin as a useful low-potency comparator or scaffold for methylation-based SAR studies.
| Evidence Dimension | Antiproliferative potency against cancer cell lines |
|---|---|
| Target Compound Data | ~10-fold lower potency than O-methylcedrelopsin; specific IC₅₀ values not reported in this study |
| Comparator Or Baseline | O-methylcedrelopsin: IC₅₀ = 7.8 µM (HeLa), 27.8 µM (PC-3) |
| Quantified Difference | ~10-fold lower antiproliferative activity for cedrelopsin relative to O-methylcedrelopsin |
| Conditions | HeLa cervical cancer and PC-3 prostate cancer cell lines; flow cytometry analysis |
Why This Matters
This defines cedrelopsin's role as a structurally matched low-potency control for methylation-dependent activity studies.
